molecular formula C9H21N3 B1352378 N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 864244-66-6

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No. B1352378
M. Wt: 171.28 g/mol
InChI Key: HUGARFACUNSTSF-UHFFFAOYSA-N
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Description

“N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine” is a compound with the molecular formula C9H21N3 . It is a type of heterocyclic organic compound and can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of compounds similar to “N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine” has been reported in the literature . For instance, one synthesis involved the reaction of 4-ethyl-3-ethynyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide with 5-bromopyrimidine in the presence of DIPEA, PdCl2(PPh3)2, and CuI .


Chemical Reactions Analysis

The compound “N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine” can participate in various chemical reactions. For instance, it can be used as a precursor in organic synthesis for the preparation of other complex molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine” can be inferred from its molecular structure. For instance, it has a boiling point of 113-114°C and a density of 0.924 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine serves as a key intermediate in the synthesis of various compounds with potential therapeutic applications. For instance, it has been utilized in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are explored for their potential as antileukemic agents. This synthesis process involves reactions with different anilines and chlorides to produce compounds with potential biological activity, including derivatives that act as key intermediates in the synthesis of imatinib, an antileukemic drug (Koroleva et al., 2011).

Pharmacological Research

The compound's derivatives have been investigated for their antiprotozoal activity, showing promise against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense. These studies highlight the potential of N-methylpiperazinyl derivatives in developing new treatments for protozoal infections (Faist et al., 2013).

Polymer Science

In polymer science, the compound has been used to create poly(amido-amine)s with endosomolytic properties, demonstrating a correlation between physicochemical and biological properties. These polymers have shown potential in biomedical applications due to their nontoxic nature and ability to display pH-dependent hemolysis, making them interesting candidates for drug delivery systems (Ferruti et al., 2000).

Anticancer and Kinase Inhibition

Research on 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized from epichlorohydrine, which involves N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, has shown significant potential in Src kinase inhibition and anticancer activity, particularly against breast carcinoma cells. This highlights the compound's role in the development of new therapeutic agents (Sharma et al., 2010).

Safety And Hazards

The safety and hazards associated with “N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine” would depend on its specific properties and usage. Detailed safety/hazards/toxicity information can be found in databases like PubChem .

properties

IUPAC Name

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-10-4-3-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGARFACUNSTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428455
Record name N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

CAS RN

864244-66-6
Record name N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[3-(4-methylpiperazin-1-yl)propyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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